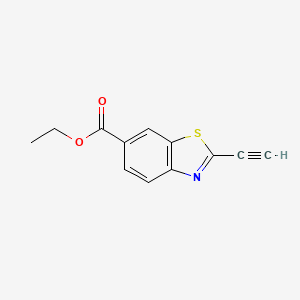
N-(3-(Dimethylamino)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as lead acetate, which facilitates the amidation process . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: This compound shares a similar amine group but differs in its overall structure and reactivity.
Dimethylaminopropylamine: Another related compound, commonly used in the preparation of surfactants and personal care products.
Uniqueness
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide is unique due to its boron-containing structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of boron-based compounds and materials.
Properties
Molecular Formula |
C12H25BN2O3 |
|---|---|
Molecular Weight |
256.15 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxamide |
InChI |
InChI=1S/C12H25BN2O3/c1-11(2)12(3,4)18-13(17-11)10(16)14-8-7-9-15(5)6/h7-9H2,1-6H3,(H,14,16) |
InChI Key |
FWXSVERZXSXLOC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)

![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)

![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)



![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)



![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)

